5-Amino-2-methyl-4-(piperidin-1-yl)benzamide
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Overview
Description
5-Amino-2-methyl-4-(piperidin-1-yl)benzamide is an organic compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . This compound features a benzamide core substituted with an amino group, a methyl group, and a piperidinyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-4-(piperidin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methyl-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 2-methyl-4-nitrobenzamide.
Reduction of the Nitro Group: The nitro group in 2-methyl-4-nitrobenzamide is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Substitution with Piperidine: The final step involves the substitution of the amino group with piperidine through a nucleophilic substitution reaction.
Industrial Production Methods
the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyl-4-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino and piperidinyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzamide core .
Scientific Research Applications
5-Amino-2-methyl-4-(piperidin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-4-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methyl-4-(piperidin-1-yl)benzamide: Similar compounds include other benzamide derivatives with different substituents on the benzene ring or the piperidine ring.
N-(5-Amino-2-pyridinyl)-4-trifluoromethylbenzamide: This compound shares structural similarities but has a pyridine ring and a trifluoromethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
5-amino-2-methyl-4-piperidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-7-12(16-5-3-2-4-6-16)11(14)8-10(9)13(15)17/h7-8H,2-6,14H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZAQVRSUNUWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N)N)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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